L-Leucyl-L-leucyl-L-lysyl-L-isoleucyl-L-leucine
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Overview
Description
L-Leucyl-L-leucyl-L-lysyl-L-isoleucyl-L-leucine is a pentapeptide composed of the amino acids leucine, lysine, and isoleucine. Peptides like this one are often studied for their potential biological activities and applications in various fields such as medicine, biochemistry, and pharmacology. The specific sequence and composition of amino acids in this compound can influence its properties and interactions with biological molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Leucyl-L-leucyl-L-lysyl-L-isoleucyl-L-leucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the growing chain using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a coupling additive such as hydroxybenzotriazole (HOBt) or Oxyma.
Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA) or similar reagents.
Cleavage: The completed peptide is cleaved from the resin and purified using techniques like high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of peptides like this compound often involves large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for efficiency and yield, incorporating automated synthesizers and advanced purification systems.
Chemical Reactions Analysis
Types of Reactions
L-Leucyl-L-leucyl-L-lysyl-L-isoleucyl-L-leucine can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the amino acid side chains, particularly those containing sulfur or aromatic groups.
Reduction: Reduction reactions can target disulfide bonds or other oxidized functional groups within the peptide.
Substitution: Amino acid residues can be substituted with other functional groups or modified to alter the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or performic acid can be used.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Reagents like N-hydroxysuccinimide (NHS) esters or carbodiimides can facilitate substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can result in the cleavage of disulfide bonds.
Scientific Research Applications
L-Leucyl-L-leucyl-L-lysyl-L-isoleucyl-L-leucine has various applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in cellular processes and interactions with proteins and enzymes.
Medicine: Explored for potential therapeutic applications, including as a drug delivery vehicle or in the development of peptide-based drugs.
Industry: Utilized in the production of peptide-based materials and as a component in biochemical assays.
Mechanism of Action
The mechanism of action of L-Leucyl-L-leucyl-L-lysyl-L-isoleucyl-L-leucine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets, influencing their activity and triggering downstream signaling pathways. For example, it may interact with lysosomal enzymes, leading to the induction of apoptosis through lysosomal membrane permeabilization and subsequent activation of caspases .
Comparison with Similar Compounds
Similar Compounds
L-Leucyl-L-leucine: A dipeptide with similar leucine residues.
L-Isoleucyl-L-leucine: Another dipeptide with isoleucine and leucine.
L-Leucyl-L-isoleucine: A dipeptide with leucine and isoleucine.
Uniqueness
L-Leucyl-L-leucyl-L-lysyl-L-isoleucyl-L-leucine is unique due to its specific sequence and combination of amino acids, which confer distinct properties and biological activities. Its longer chain and inclusion of lysine differentiate it from simpler dipeptides, allowing for more complex interactions and functions.
Properties
CAS No. |
488820-68-4 |
---|---|
Molecular Formula |
C30H58N6O6 |
Molecular Weight |
598.8 g/mol |
IUPAC Name |
(2S)-2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C30H58N6O6/c1-9-20(8)25(29(40)35-24(30(41)42)16-19(6)7)36-27(38)22(12-10-11-13-31)33-28(39)23(15-18(4)5)34-26(37)21(32)14-17(2)3/h17-25H,9-16,31-32H2,1-8H3,(H,33,39)(H,34,37)(H,35,40)(H,36,38)(H,41,42)/t20-,21-,22-,23-,24-,25-/m0/s1 |
InChI Key |
FKOKACQZXPSEQJ-OOPVGHQCSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)N |
Origin of Product |
United States |
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